molecular formula C25H15NO6 B288862 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288862
M. Wt: 425.4 g/mol
InChI Key: MQDDTFXQEQYPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to target histone acetyltransferase (HAT) activity. HATs are enzymes that add acetyl groups to lysine residues on histone proteins, which can regulate gene expression and chromatin structure. C646 has been shown to selectively inhibit one particular HAT, p300/CBP-associated factor (PCAF), which has implications for the treatment of cancer and other diseases.

Mechanism of Action

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide works by binding to the active site of PCAF and blocking its ability to acetylate histone proteins. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to be selective for PCAF over other HATs, and does not affect the activity of related enzymes such as p300 and CBP.
Biochemical and physiological effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal cell death and improve cognitive function. Inflammation models have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines and improve outcomes in animal models of sepsis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for PCAF, which allows researchers to selectively target this particular HAT. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to be effective at relatively low concentrations, which can reduce the risk of off-target effects. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental systems.

Future Directions

There are several potential future directions for research involving N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PCAF, which could have improved efficacy and reduced side effects. Another direction is the investigation of the role of PCAF in other disease states, such as metabolic disorders and cardiovascular disease. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, could be explored as a potential strategy for improving treatment outcomes.

Synthesis Methods

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The starting materials are commercially available and include 2-hydroxy-3-methoxybenzoic acid, 9,10-anthraquinone, and 2-aminoacetophenone. The synthesis involves steps such as esterification, reduction, and condensation, and requires careful purification and characterization of the final product.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used extensively in scientific research to investigate the role of HATs in various cellular processes. It has been shown to inhibit the activity of PCAF, which is involved in the regulation of gene expression, cell cycle progression, and DNA repair. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used to study the effects of PCAF inhibition on cancer cells, as well as in models of neurodegenerative diseases and inflammation.

properties

Product Name

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C25H15NO6

Molecular Weight

425.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H15NO6/c1-31-15-7-9-21-13(10-15)11-20(25(30)32-21)24(29)26-14-6-8-18-19(12-14)23(28)17-5-3-2-4-16(17)22(18)27/h2-12H,1H3,(H,26,29)

InChI Key

MQDDTFXQEQYPAW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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